molecular formula C5H3F3N2OS B183138 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol CAS No. 368-54-7

4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

Cat. No.: B183138
CAS No.: 368-54-7
M. Wt: 196.15 g/mol
InChI Key: YZAOETRYQWFEOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol is a heterocyclic compound with the molecular formula C5H4F3N2OS and a molecular weight of 197.16 g/mol . This compound is characterized by the presence of a trifluoromethyl group at the 6th position and a thiol group at the 2nd position of the pyrimidine ring, along with a hydroxyl group at the 4th position. It is known for its stability and ability to form monolayers on gold surfaces .

Mechanism of Action

Target of Action

It’s known that this compound can form a stable monolayer on the au (111) surface , which could suggest potential interactions with gold-containing proteins or enzymes.

Mode of Action

The ability to form a stable monolayer on the Au (111) surface might suggest that it could interact with its targets through surface adsorption or similar mechanisms.

Result of Action

It’s known that this compound can form a stable monolayer on the au (111) surface , which could suggest potential interactions at the molecular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol. For instance, the compound should be stored at room temperature . Also, it’s important to avoid dust formation and ensure adequate ventilation when handling this compound .

Preparation Methods

The synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol typically involves the reaction of 4,6-dichloropyrimidine with trifluoromethylthiol in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the trifluoromethylthiol group .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like acyl chlorides or alkyl halides.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides.

Comparison with Similar Compounds

4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol can be compared with other pyrimidine derivatives, such as:

The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly influence the compound’s lipophilicity, stability, and reactivity, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2OS/c6-5(7,8)2-1-3(11)10-4(12)9-2/h1H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAOETRYQWFEOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)NC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361282
Record name 2-Sulfanylidene-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368-54-7
Record name 2,3-Dihydro-2-thioxo-6-(trifluoromethyl)-4(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 368-54-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400847
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Sulfanylidene-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Mercapto-6-(trifluoromethyl)-4-pyrimidinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol
Reactant of Route 2
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol
Reactant of Route 3
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol
Reactant of Route 4
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol
Reactant of Route 5
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol
Reactant of Route 6
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol
Customer
Q & A

Q1: How does 4-hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol interact with the gold surface, and what is the resulting structural arrangement?

A1: this compound (HTPT) interacts with the Au(111) surface through a strong sulfur-gold bond. This interaction leads to the formation of a highly ordered monolayer of HTPT molecules on the gold surface. Electrochemical scanning tunneling microscopy (EC-STM) reveals that the HTPT molecules self-assemble into a (4 x √3)R-30° superstructure. [] This indicates a specific arrangement of the molecules relative to the underlying gold lattice.

Q2: What influences the final structure of the HTPT adlayer on the gold surface?

A2: The presence of the hydroxyl and trifluoromethyl functional groups attached to the pyrimidine ring plays a crucial role in determining the final structure of the HTPT adlayer. [] These functional groups likely influence intermolecular interactions, leading to a uniform orientation of HTPT molecules on the gold substrate.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.